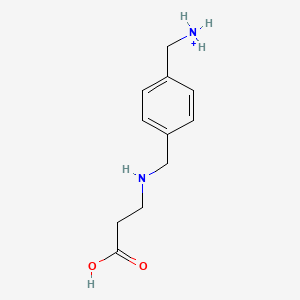
1-Carboxyethylaminomethyl-4-Aminomethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Carboxyethylaminomethyl-4-Aminomethylbenzene is a small molecule that belongs to the class of organic compounds known as beta amino acids and derivatives. These compounds are characterized by having an amino group attached to the beta carbon atom. The chemical formula for this compound is C11H17N2O2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Carboxyethylaminomethyl-4-Aminomethylbenzene typically involves the reaction of benzylamine with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then subjected to further reactions to introduce the carboxyethyl and aminomethyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-Carboxyethylaminomethyl-4-Aminomethylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Carboxyethylaminomethyl-4-Aminomethylbenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Carboxyethylaminomethyl-4-Aminomethylbenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Carboxyethylaminomethyl-4-Aminomethylbenzene can be compared with other similar compounds, such as:
- Phenylmethylamines
- Benzylamines
- Aralkylamines
- Amino acids
- Monocarboxylic acids and derivatives
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets and participate in various chemical reactions .
Properties
Molecular Formula |
C11H17N2O2+ |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
[4-[(2-carboxyethylamino)methyl]phenyl]methylazanium |
InChI |
InChI=1S/C11H16N2O2/c12-7-9-1-3-10(4-2-9)8-13-6-5-11(14)15/h1-4,13H,5-8,12H2,(H,14,15)/p+1 |
InChI Key |
IHQRRZIPLZXOKB-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC(=CC=C1C[NH3+])CNCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















